molecular formula C6H11Cl2N B12648637 Cyclohexanamine, N,N-dichloro- CAS No. 26307-01-7

Cyclohexanamine, N,N-dichloro-

Cat. No.: B12648637
CAS No.: 26307-01-7
M. Wt: 168.06 g/mol
InChI Key: CFLUYJQBWLZVDH-UHFFFAOYSA-N
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Description

Cyclohexanamine, N,N-dichloro- is an organic compound with the molecular formula C6H11Cl2N It is a derivative of cyclohexanamine where two hydrogen atoms on the nitrogen atom are replaced by chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanamine, N,N-dichloro- can be synthesized through the chlorination of cyclohexanamine. The reaction typically involves the use of chlorine gas in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the selective chlorination of the amine group.

Industrial Production Methods

In an industrial setting, the production of Cyclohexanamine, N,N-dichloro- involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanamine, N,N-dichloro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the dichloro compound back to cyclohexanamine.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: N-oxides of cyclohexanamine.

    Reduction: Cyclohexanamine.

    Substitution: Various substituted cyclohexanamines depending on the nucleophile used.

Scientific Research Applications

Cyclohexanamine, N,N-dichloro- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound can be used in studies involving amine metabolism and enzyme interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexanamine, N,N-dichloro- involves its interaction with various molecular targets. The chlorine atoms on the nitrogen can participate in electrophilic interactions, making the compound reactive towards nucleophiles. This reactivity is exploited in various chemical transformations and applications.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A primary amine with the formula C6H13N.

    N,N-Dimethylcyclohexylamine: A tertiary amine with the formula C8H17N.

Uniqueness

Cyclohexanamine, N,N-dichloro- is unique due to the presence of two chlorine atoms on the nitrogen, which imparts distinct reactivity and chemical properties compared to other cyclohexylamines. This makes it valuable in specific synthetic applications and research studies.

Properties

CAS No.

26307-01-7

Molecular Formula

C6H11Cl2N

Molecular Weight

168.06 g/mol

IUPAC Name

N,N-dichlorocyclohexanamine

InChI

InChI=1S/C6H11Cl2N/c7-9(8)6-4-2-1-3-5-6/h6H,1-5H2

InChI Key

CFLUYJQBWLZVDH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(Cl)Cl

Origin of Product

United States

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